2-(4-Aminophenoxy)-2-methylpropanoic acid

PPARα Agonist Lipid Disorders Structure-Activity Relationship

2-(4-Aminophenoxy)-2-methylpropanoic acid (CAS 117011-70-8) is the definitive building block for next-generation PPARα agonists. The geminal dimethyl group at the alpha-carbon is structurally non-negotiable—it directly underpins the EC50 of 4 nM and >500-fold selectivity over PPARδ/γ demonstrated by clinical candidate GW590735. Substituting with 2-(4-aminophenoxy)propanoic acid or 4-aminophenol destroys this potency cliff. Verified melting point (214–216 °C) ensures straightforward QC. Procure this specific scaffold to replicate published SAR and accelerate your lipid disorder pipeline.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 117011-70-8
Cat. No. B053002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenoxy)-2-methylpropanoic acid
CAS117011-70-8
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OC1=CC=C(C=C1)N
InChIInChI=1S/C10H13NO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,11H2,1-2H3,(H,12,13)
InChIKeyJTARICLTMYASES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Aminophenoxy)-2-methylpropanoic acid (CAS 117011-70-8): Technical Identity and Core Procurement Profile


2-(4-Aminophenoxy)-2-methylpropanoic acid (CAS 117011-70-8), also known as 2-(4-aminophenoxy)-2-methylpropionic acid, is a substituted phenoxy acid derivative with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol [1]. This compound is not an active pharmaceutical ingredient itself but serves as a critical, verifiable drug intermediate and a key structural motif in the synthesis of novel, potent, and selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists . Its primary value proposition lies in its utility as a building block for generating compounds with significantly improved pharmacological profiles over existing therapies like fibrates, specifically in the area of lipid disorders [2].

Why Substituting 2-(4-Aminophenoxy)-2-methylpropanoic acid with Simple Analogs Compromises Research Outcomes


Direct substitution with in-class analogs like 2-(4-aminophenoxy)propanoic acid or the parent phenol (4-aminophenol) is not permissible because the geminal dimethyl group at the alpha-carbon is not a passive structural feature. This substitution is critical for shaping the downstream compound's pharmacophore. Research demonstrates that incorporating the 2-aryl-2-methylpropionic acid moiety—a structural element intrinsically linked to 2-(4-Aminophenoxy)-2-methylpropanoic acid—into a chemical series led to a marked shift in potency and selectivity toward PPARα agonism [1]. The resulting clinical candidate, GW590735 (synthesized from this intermediate), exhibits an EC50 of 4 nM on PPARα and at least 500-fold selectivity over PPARδ and PPARγ [2]. In contrast, first-generation fibrates like fenofibrate show significantly weaker potency (EC50 in the micromolar range, e.g., ~30 μM) [3] and possess restricted selectivity [1]. Therefore, procuring a building block without this specific geminal dimethyl group would fundamentally alter the structure-activity relationship (SAR), leading to a derivative with inferior potency and target selectivity.

Quantitative Differentiation: How 2-(4-Aminophenoxy)-2-methylpropanoic acid Enables Superior Molecular Profiles


Downstream Potency Advantage: Enabling PPARα Agonism with Nanomolar EC50

The compound's utility is demonstrated by its downstream product, GW590735, which is a potent PPARα agonist. The key differentiator is that 2-(4-Aminophenoxy)-2-methylpropanoic acid provides the essential 2-aryl-2-methylpropionic acid scaffold that, upon further derivatization, results in an EC50 of 4 nM on PPARα [1]. This contrasts sharply with the weaker potency of established fibrate drugs.

PPARα Agonist Lipid Disorders Structure-Activity Relationship Drug Discovery

Downstream Selectivity Advantage: Achieving >500-Fold PPARα Selectivity

The derivatives accessible from 2-(4-Aminophenoxy)-2-methylpropanoic acid exhibit a remarkable selectivity profile. GW590735 shows at least 500-fold selectivity for PPARα over PPARδ and PPARγ [1]. This is a critical advancement over first-generation fibrates, whose efficacy is limited by low potency and restricted selectivity [1].

PPARα Selectivity Drug Safety Nuclear Receptors Lead Optimization

Chemical Stability and Identity: Defined Physical Properties for Reliable Synthesis

As a discrete chemical entity, 2-(4-Aminophenoxy)-2-methylpropanoic acid possesses well-defined physical properties that ensure reproducibility in chemical synthesis. Its reported melting point is 214-216 °C , and it is a solid at 20°C with a density of 1.22 g/cm³ .

Chemical Stability Process Chemistry Analytical QC Sourcing

Verified Application Scenarios for 2-(4-Aminophenoxy)-2-methylpropanoic acid in Discovery and Development


Medicinal Chemistry: Synthesis of Potent and Selective PPARα Agonists

The primary application of 2-(4-Aminophenoxy)-2-methylpropanoic acid is as a crucial synthetic intermediate in the development of next-generation PPARα agonists, such as the clinical candidate GW590735 [1]. This application leverages the compound's ability to provide a core 2-aryl-2-methylpropionic acid scaffold, which is essential for achieving high potency (EC50 = 4 nM) and selectivity (>500-fold) for PPARα [1]. Researchers should use this compound to build libraries of analogs aimed at treating lipid disorders, capitalizing on its proven ability to shift potency and selectivity profiles [1].

Chemical Process Development: Scale-Up of Advanced Intermediates

This compound serves as a reference standard and a key building block in optimizing synthetic routes for advanced drug candidates. Its well-defined physical properties, including a sharp melting point (214-216 °C) , facilitate purification and quality control during process chemistry R&D. Procurement for this purpose is justified by the need for a high-purity, consistent input material to ensure reproducibility when scaling up the synthesis of GW590735 or related analogs [1].

Analytical and Quality Control Research: Reference Standard for Method Development

Due to its role as a defined intermediate, 2-(4-Aminophenoxy)-2-methylpropanoic acid is valuable as a reference standard in analytical chemistry. It can be used to develop and validate HPLC, LC-MS, or NMR methods for monitoring reactions, identifying impurities, or quantifying the compound in complex mixtures during the manufacture of downstream products. Its available purity specifications (e.g., 98% by HPLC ) make it suitable for this application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Aminophenoxy)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.